Cas no 834914-39-5 (Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester)

シクロヘキサンカルボン酸1-(ヒドロキシメチル)エチルエステルは、環状構造とヒドロキシメチル基を有するエステル化合物です。この化合物は、高い反応性と安定性を兼ね備えており、有機合成中間体として有用です。極性官能基を持つため、他の化学物質との反応性が高く、医薬品や香料の合成に適しています。また、適度な親水性と疎水性のバランスにより、溶媒への溶解性が良好です。分子構造の特性から、立体選択的反応にも利用可能で、精密有機合成における多様な応用が期待されます。

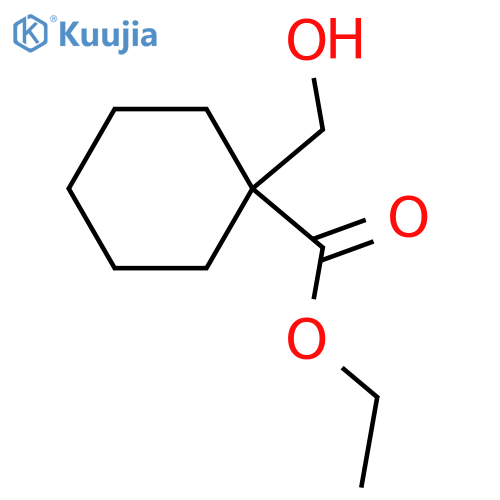

834914-39-5 structure

商品名:Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester

CAS番号:834914-39-5

MF:C10H18O3

メガワット:186.248123645782

MDL:MFCD12022627

CID:670006

PubChem ID:46172882

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester

- ethyl 1-(hydroxymethyl)cyclohexane carboxylate

- Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

- A1-50263

- C10H18O3

- 1-Hydroxymethyl-cyclohexanecarboxylic acid ethyl ester

- SCHEMBL2185965

- DA-16626

- F30209

- MFCD12022627

- DTXSID20672985

- AS-48295

- Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate

- ETHYL1-(HYDROXYMETHYL)CYCLOHEXANECARBOXYLATE

- 834914-39-5

- SB84020

- CS-0140576

- CHMBRLRRLJHXRK-UHFFFAOYSA-N

- AKOS006317972

-

- MDL: MFCD12022627

- インチ: 1S/C10H18O3/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h11H,2-8H2,1H3

- InChIKey: CHMBRLRRLJHXRK-UHFFFAOYSA-N

- ほほえんだ: O=C(C1(CCCCC1)CO)OCC

計算された属性

- せいみつぶんしりょう: 186.125594432g/mol

- どういたいしつりょう: 186.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 263.0±13.0 °C at 760 mmHg

- フラッシュポイント: 148.8±27.9 °C

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | F275522-1g |

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate |

834914-39-5 | 97 | 1g |

RMB 2868.80 | 2025-02-21 | |

| Cooke Chemical | F275522-5g |

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate |

834914-39-5 | 97 | 5g |

RMB 11902.40 | 2025-02-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62519-250mg |

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, 97% |

834914-39-5 | 97% | 250mg |

¥1120.00 | 2023-03-29 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62519-5g |

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, 97% |

834914-39-5 | 97% | 5g |

¥14878.00 | 2023-03-29 | |

| Aaron | AR008JZV-1g |

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester |

834914-39-5 | 97% | 1g |

$214.00 | 2025-02-11 | |

| abcr | AB461277-1g |

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate; . |

834914-39-5 | 1g |

€584.60 | 2024-04-16 | ||

| Cooke Chemical | F275522-250mg |

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate |

834914-39-5 | 97 | 250mg |

RMB 896.00 | 2025-02-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62519-1g |

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, 97% |

834914-39-5 | 97% | 1g |

¥3586.00 | 2023-03-29 | |

| Aaron | AR008JZV-500mg |

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester |

834914-39-5 | 97% | 500mg |

$145.00 | 2025-02-11 | |

| A2B Chem LLC | AD98063-1g |

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate |

834914-39-5 | 97% | 1g |

$366.00 | 2024-04-19 |

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

834914-39-5 (Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester) 関連製品

- 2094-73-7(1-Adamantylcarboxylic Acid Ethyl Ester)

- 3779-29-1(1,1-diethyl cyclobutane-1,1-dicarboxylate)

- 596-75-8(Diethyl dibutylmalonate)

- 25550-51-0(Methylhexahydroisobenzofuran-1,3-Dione)

- 77-25-8(Diethyl diethylmalonate)

- 83-27-2(sec-Butylmalonic Acid Diethyl Ester)

- 10138-59-7(1,2-Cyclohexanedicarboxylic Acid Diethyl Ester)

- 77-24-7(Diethyl ethyl(3-methylbutyl)malonate)

- 10203-58-4(Diethyl isobutylmalonate)

- 2163-48-6(Diethyl propylmalonate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:834914-39-5)Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester

清らかである:99%/99%

はかる:250mg/1g

価格 ($):177.0/468.0